molecular formula C4H10O2 B151241 (2R,3R)-butane-2,3-diol CAS No. 24347-58-8

(2R,3R)-butane-2,3-diol

Cat. No.: B151241
CAS No.: 24347-58-8
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N
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Description

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

  • Microbial Production and Strain Engineering :

    • Saccharomyces cerevisiae has been engineered for the simultaneous consumption of glucose and galactose, enabling efficient production of enantiopure (2R,3R)-BDO. This strain achieved high titers and yields of R-BDO from renewable resources like red algae, marking a significant advancement in cost-effective bio-based BDO production (Lian, Chao, & Zhao, 2014).
    • The construction of a synthetic metabolic pathway in Escherichia coli was another breakthrough, leading to the production of enantiomerically pure (R,R)-2,3-butanediol with over 99% purity. This approach effectively redistributed the carbon fluxes, yielding a significant production concentration suitable for pilot-scale production (Ji et al., 2015).
  • Synthetic Biology and Metabolic Pathway Construction :

    • The significance of (R,R)-2,3-butanediol, particularly for providing chiral groups in high-value pharmaceuticals and fine chemicals, has spurred various strategies. These include the construction of whole-cell biocatalysts and synthetic biology methods to improve the biosynthesis of different stereoisomers of 2,3-butanediol, focusing on enhancing biosynthetic capability and establishing efficient downstream separation methods for economical recovery processes (Hea, 2013).
  • Microbial Routes and Synthetic Biology Approaches :

    • Significant progress has been made in developing microbial cell factories for (2R,3R)-2,3-butanediol production. Recent advances, challenges, and the use of metabolic engineering and synthetic biology to improve titers, yields, productivities, and optical purities have been extensively reviewed. A systematic strategy for developing high-performance microbial cell factories has been proposed, highlighting the potential of microbial routes to industrially relevant chemicals (Xie et al., 2017).
  • Bioconversion and Biotransformation :

    • The potential of various plant species and microorganisms to produce 2,3-butanediol stereoisomers through the biotransformation of acetoin was studied, revealing that certain plants and microorganisms can be efficient whole-cell biocatalysts in this process. This research indicates an alternative method for 2,3-butanediol production and highlights the specificity of stereoisomer production by different organisms (Javidnia et al., 2016).

Biochemical Analysis

Biochemical Properties

(2R,3R)-Butane-2,3-diol interacts with a variety of enzymes and proteins. One such enzyme is 2,3-butanediol dehydrogenase (BDH), which plays a crucial role in the formation of this compound . This enzyme belongs to the zinc-containing medium-chain dehydrogenase/reductase family . It can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin .

Cellular Effects

The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been shown to decrease the intracellular ATP of Staphylococcus aureus cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme BDH. This enzyme can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin . This suggests that this compound can influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the enzyme BDH, which interacts with this compound, exhibits a broad pH optimum between pH 9.5 to 11.5 for the oxidation of either this compound or meso-2,3-BD .

Metabolic Pathways

This compound is involved in the 2,3-butanediol metabolic pathway. The enzyme BDH plays a crucial role in this pathway, catalyzing the interconversion between acetoin and 2,3-butanediol .

Properties

IUPAC Name

(2R,3R)-butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026532, DTXSID801031371
Record name rel-(2R,3R)-2,3-Butanediol
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Record name (2R,3R)-2,3-Butanediol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
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Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg
Record name (2R,3R)-2,3-Butanediol
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CAS No.

24347-58-8, 6982-25-8
Record name (2R,3R)-Butanediol
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Record name 2,3-Butanediol, threo-
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Record name 2,3-Butanediol, (-)-
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Record name rel-(2R,3R)-2,3-Butanediol
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Record name (2R,3R)-2,3-Butanediol
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Record name (R,R)-(-)-butane-2,3-diol
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Record name 2,3-BUTANEDIOL, THREO-
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Record name 2,3-BUTANEDIOL, (-)-
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Record name (2R,3R)-2,3-Butanediol
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Melting Point

19.7 °C
Record name (2R,3R)-2,3-Butanediol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (R,R)-2,3-butanediol?

A1: (R,R)-2,3-Butanediol has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q2: How is (R,R)-2,3-butanediol typically produced?

A2: (R,R)-2,3-Butanediol can be produced through fermentation by specific microorganisms, including certain strains of Paenibacillus polymyxa [, , ] and engineered strains of Escherichia coli [, ].

Q3: What are some potential industrial applications of (R,R)-2,3-butanediol?

A3: (R,R)-2,3-Butanediol has potential uses as a building block in chiral synthesis [], as a fuel additive [], and as a precursor for various chemicals. Its specific chirality makes it valuable for pharmaceutical and fine chemical production.

Q4: Can (R,R)-2,3-butanediol be produced from renewable resources?

A4: Yes, research has focused on producing (R,R)-2,3-butanediol from renewable feedstocks like glucose [], starch [], and lignocellulosic biomass [], making it a more sustainable alternative.

Q5: How has metabolic engineering been used to improve (R,R)-2,3-butanediol production?

A5: Scientists have engineered strains of Klebsiella oxytoca and Bacillus subtilis to increase (R,R)-2,3-butanediol production. Strategies involve overexpressing genes in the 2,3-butanediol pathway and reducing acetate accumulation [, , ].

Q6: What factors can affect the yield and purity of (R,R)-2,3-butanediol during fermentation?

A6: Factors like aeration [, , ], medium composition [, ], and fermentation mode (batch vs. fed-batch) [, ] can significantly influence (R,R)-2,3-butanediol production.

Q7: Are there any challenges associated with scaling up (R,R)-2,3-butanediol production?

A7: Yes, challenges include maintaining high cell viability during fermentation, optimizing oxygen transfer rates, and efficiently separating and purifying (R,R)-2,3-butanediol from the fermentation broth.

Q8: How can (R,R)-2,3-butanediol be used as a chiral auxiliary in organic synthesis?

A8: (R,R)-2,3-Butanediol can act as a chiral directing group in the synthesis of (S)-α-chloro boronic esters [, ], which are valuable intermediates for building complex organic molecules. It can also be used in asymmetric Michael additions for synthesizing optically active compounds, like intermediates for eudesmane sesquiterpenes [].

Q9: What analytical techniques are commonly used to characterize and quantify (R,R)-2,3-butanediol?

A9: High-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [, , ] are frequently employed to analyze (R,R)-2,3-butanediol in fermentation broths and other matrices.

Q10: How can the enantiomeric purity of (R,R)-2,3-butanediol be determined?

A10: Chiral HPLC methods using chiral stationary phases are effective for separating and quantifying the (R,R)-enantiomer from other isomers, allowing for the determination of enantiomeric excess (ee) [, ].

Q11: Has (R,R)-2,3-butanediol been identified in food and beverage products?

A11: Yes, (R,R)-2,3-butanediol has been found as a volatile compound in yellow glutinous rice wine [] and daqu, a fermentation starter used in Chinese baijiu production [].

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